4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is a complex organic compound featuring a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions.
Construction of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole intermediate with appropriate nitriles or amidines under controlled conditions.
Final Coupling: The final step involves coupling the pyrimidine intermediate with 3-methoxypropylamine using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl group and the methoxypropylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic systems
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(CHLORO)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
- N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE
Uniqueness
Compared to similar compounds, N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(3-METHOXYPROPYL)AMINE is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can significantly influence the compound’s biological activity, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C14H18F3N5O |
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Molecular Weight |
329.32 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H18F3N5O/c1-9-10(8-22(2)21-9)11-7-12(14(15,16)17)20-13(19-11)18-5-4-6-23-3/h7-8H,4-6H2,1-3H3,(H,18,19,20) |
InChI Key |
HFIVLQCMJHVTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NCCCOC)C(F)(F)F)C |
Origin of Product |
United States |
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